

# physiological and pathological functions of 18-Oxocortisol

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |
|----------------------|----------------|-----------|
| Compound Name:       | 18-Oxocortisol |           |
| Cat. No.:            | B1195184       | Get Quote |

An In-depth Technical Guide on the Physiological and Pathological Functions of **18- Oxocortisol** 

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**18-Oxocortisol** is a hybrid steroid that possesses both weak mineralocorticoid and glucocorticoid properties.[1] Synthesized in the adrenal zona glomerulosa, its production is dependent on the enzymes CYP11B2 (aldosterone synthase) and CYP17A1 (17α-hydroxylase).[1][2] Physiologically, **18-oxocortisol** is present in low concentrations and its secretion is regulated by both the renin-angiotensin system and adrenocorticotropic hormone (ACTH).[1] Pathologically, its clinical utility lies primarily in its role as a biomarker for primary aldosteronism.[3] Elevated levels of **18-oxocortisol** are particularly indicative of aldosterone-producing adenomas (APAs), especially those with KCNJ5 mutations, and can help differentiate them from bilateral idiopathic hyperaldosteronism (IHA).[1][4] This technical guide provides a comprehensive overview of the synthesis, regulation, biological activities, and clinical significance of **18-oxocortisol**, along with detailed experimental protocols for its study.

### Introduction

The pursuit of understanding the pathophysiology of low-renin hypertension led to the discovery of **18-oxocortisol**.[1] While its direct contribution to hypertension is limited by its weak biological activity, its measurement has become a valuable tool in the differential



diagnosis of primary aldosteronism, a common cause of secondary hypertension.[5][6] This document serves as a technical resource for researchers and drug development professionals, offering in-depth information on the physiological and pathological roles of **18-oxocortisol**.

# Physiological Functions Biosynthesis and Regulation

**18-Oxocortisol** is synthesized in the zona glomerulosa of the adrenal cortex.[1] Its production requires the enzymatic activities of both CYP17A1, which is typically expressed in the zona fasciculata, and CYP11B2, which is characteristic of the zona glomerulosa.[1][7] This unique requirement has led to it being termed a "hybrid steroid."[8] The primary substrate for its synthesis is 11-deoxycortisol.[7]

The regulation of **18-oxocortisol** secretion is multifactorial:

- Adrenocorticotropic Hormone (ACTH): ACTH stimulates the production of 18-oxocortisol.[1]
- Renin-Angiotensin System: Stimulation of the renin-angiotensin system, for instance through sodium depletion, also increases 18-oxocortisol excretion.[1]

# **Biological Activity**

**18-Oxocortisol** exhibits both mineralocorticoid and glucocorticoid activity, although it is significantly less potent than aldosterone and cortisol, respectively.

- Mineralocorticoid Activity: Its mineralocorticoid potency is estimated to be about 0.6% to 1.3% of that of aldosterone.[5] It acts as a mineralocorticoid agonist, promoting sodium retention and potassium excretion.[10]
- Glucocorticoid Activity: Its glucocorticoid activity is approximately 3.8% that of cortisol.[1]

# **Pathological Functions**

The primary pathological significance of **18-oxocortisol** is its role as a biomarker in primary aldosteronism.



## **Primary Aldosteronism**

Patients with primary aldosteronism, particularly those with aldosterone-producing adenomas (APAs), exhibit significantly elevated levels of **18-oxocortisol** compared to healthy individuals or patients with essential hypertension.[4] In contrast, patients with bilateral idiopathic hyperaldosteronism (IHA) generally have normal or only slightly elevated levels.[11]

## **Differentiating Subtypes of Primary Aldosteronism**

Measurement of **18-oxocortisol** is a valuable tool for the differential diagnosis of primary aldosteronism subtypes:

- APA vs. IHA: Higher levels of 18-oxocortisol are strongly suggestive of an APA.[4]
- KCNJ5 Mutations: APAs with somatic mutations in the KCNJ5 gene are associated with particularly high concentrations of 18-oxocortisol.[8][12]

### **Data Presentation**

**Table 1: Biological Activity of 18-Oxocortisol** 

| Activity Type     | Comparison<br>Steroid | Relative Potency of<br>18-Oxocortisol | Reference(s) |
|-------------------|-----------------------|---------------------------------------|--------------|
| Mineralocorticoid | Aldosterone           | 0.6% - 1.3%                           | [5]          |
| Glucocorticoid    | Cortisol              | 3.8%                                  | [1]          |
| Glucocorticoid    | Dexamethasone         | 1.06%                                 | [1]          |

# Table 2: Plasma/Serum 18-Oxocortisol Levels in Different Conditions



| Condition                                        | Mean ± SD/SEM or Range<br>(ng/dL) | Reference(s) |
|--------------------------------------------------|-----------------------------------|--------------|
| Healthy Subjects                                 | 0.0827 ± 0.004 nmol/L             | [9]          |
| Aldosterone-Producing<br>Adenoma (APA)           | 0.63 ± 0.09 ng/dL                 | [5]          |
| Bilateral Idiopathic<br>Hyperaldosteronism (IHA) | 0.050 ± 0.004 ng/dL               | [5]          |
| APA with KCNJ5 mutation                          | 28.4 ± 5.6 ng/dL                  | [8][13]      |
| APA without KCNJ5 mutation                       | 3.0 ± 0.9 ng/dL                   | [8][13]      |

Table 3: Urinary 18-Oxocortisol Excretion in Different

**Conditions** 

| Condition                                    | Mean ± SD (μ g/24h )      | Reference(s) |
|----------------------------------------------|---------------------------|--------------|
| Normal Subjects                              | 1.2 ± 0.9                 | [14]         |
| Low-Renin Essential<br>Hypertension          | 0.7 ± 0.5                 | [14]         |
| Normal-Renin Essential<br>Hypertension       | 0.7 ± 0.7                 | [14]         |
| Glucocorticoid-Suppressible<br>Aldosteronism | 38.6 (range 25.5 to 54.6) | [15]         |

# Experimental Protocols Measurement of 18-Oxocortisol by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and specificity for the quantification of **18-oxocortisol** in plasma and urine.



### Sample Preparation (Plasma):

- To 500 μL of plasma, add an internal standard (e.g., deuterated **18-oxocortisol**).
- Perform solid-phase extraction (SPE) to purify the steroids.
- Elute the steroids from the SPE column.
- Evaporate the eluate to dryness under a stream of nitrogen.
- Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.[16]

#### Chromatographic Separation:

- Column: A reverse-phase C18 column is typically used.
- Mobile Phase: A gradient of water with a small percentage of formic acid and methanol or acetonitrile.
- Flow Rate: Adjusted for optimal separation.[17]

### Mass Spectrometric Detection:

- Ionization: Electrospray ionization (ESI) in positive ion mode.
- Detection: Multiple reaction monitoring (MRM) is used to detect the specific precursor-toproduct ion transitions for 18-oxocortisol and its internal standard.[17]

# Measurement of 18-Oxocortisol by Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA provides a high-throughput method for quantifying **18-oxocortisol**.

#### Protocol:

 Coating: Coat a 96-well microplate with a capture antibody specific for 18-oxocortisol and incubate overnight.



- Washing: Wash the plate to remove unbound antibody.
- Blocking: Add a blocking buffer to prevent non-specific binding.
- Sample Incubation: Add standards and samples to the wells and incubate.
- Washing: Wash the plate to remove unbound substances.
- Detection Antibody: Add a biotinylated detection antibody and incubate.
- Washing: Wash the plate.
- Enzyme Conjugate: Add a streptavidin-enzyme conjugate (e.g., HRP) and incubate.
- Washing: Wash the plate.
- Substrate: Add a chromogenic substrate (e.g., TMB) and incubate until color develops.
- Stop Solution: Add a stop solution to terminate the reaction.
- Reading: Read the absorbance at the appropriate wavelength using a microplate reader.[18]
   [19][20]

# In Vivo Bioassay for Mineralocorticoid Activity (Adrenalectomized Rat Model)

This bioassay assesses the sodium-retaining and potassium-excreting effects of **18-oxocortisol**.

#### Protocol:

- Use adrenalectomized male rats to eliminate endogenous steroid production.
- Administer 18-oxocortisol or a reference mineralocorticoid (e.g., aldosterone) to the rats.
- Collect urine over a specified period (e.g., 4-6 hours).



- Measure urinary sodium and potassium concentrations using a flame photometer or ionselective electrodes.
- Calculate the Na+/K+ ratio to determine the mineralocorticoid activity. A decrease in the Na+/K+ ratio indicates mineralocorticoid activity.[1][21]

# In Vitro Bioassay for Glucocorticoid Activity (Hepatoma Cell Line)

This assay measures the ability of **18-oxocortisol** to induce a glucocorticoid-responsive enzyme.

#### Protocol:

- Culture a suitable hepatoma cell line (e.g., HTC cells) that expresses the glucocorticoid receptor.
- Treat the cells with varying concentrations of 18-oxocortisol or a reference glucocorticoid (e.g., dexamethasone or cortisol).
- After an incubation period, lyse the cells.
- Measure the activity of a glucocorticoid-inducible enzyme, such as tyrosine aminotransferase (TAT), in the cell lysates using a spectrophotometric assay.
- An increase in TAT activity indicates glucocorticoid activity.[1]

### **Visualizations**

Caption: Biosynthesis pathway of **18-Oxocortisol**.





Click to download full resolution via product page

Caption: Diagnostic workflow for Primary Aldosteronism.

# Conclusion



**18-Oxocortisol**, while a weak steroid hormone, plays a crucial role in the diagnostic workup of primary aldosteronism. Its unique synthesis pathway and differential expression in the subtypes of this condition make it an invaluable biomarker. Further research into its regulation and potential paracrine functions may reveal additional physiological and pathological roles. The methodologies outlined in this guide provide a foundation for continued investigation into this interesting and clinically relevant steroid.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Receptor binding and biological activity of 18-oxocortisol PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. researchgate.net [researchgate.net]
- 4. 18-Oxocortisol: A Journey PMC [pmc.ncbi.nlm.nih.gov]
- 5. DIAGNOSIS OF ENDOCRINE DISEASE: 18-Oxocortisol and 18-hydroxycortisol: is there clinical utility of these steroids? PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Peripheral Plasma 18-Oxocortisol Can Discriminate Unilateral Adenoma from Bilateral Diseases in Primary Aldosteronism Patients PMC [pmc.ncbi.nlm.nih.gov]
- 7. 18-Oxocortisol Measurement in Adrenal Vein Sampling as a Biomarker for Subclassifying Primary Aldosteronism PMC [pmc.ncbi.nlm.nih.gov]
- 8. 18-Oxocortisol Synthesis in Aldosterone-Producing Adrenocortical Adenoma and Significance of KCNJ5 Mutation Status PMC [pmc.ncbi.nlm.nih.gov]
- 9. hyper.ahajournals.org [hyper.ahajournals.org]
- 10. Determination of urinary 18-hydroxycortisol in the diagnosis of primary aldosteronism -PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 18-Oxocortisol and 18-Hydroxycortisol. Is there clinical utility of these steroids? PMC [pmc.ncbi.nlm.nih.gov]







- 12. Frontiers | Cardiovascular and metabolic characters of KCNJ5 somatic mutations in primary aldosteronism [frontiersin.org]
- 13. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 14. academic.oup.com [academic.oup.com]
- 15. Elevated urinary excretion of 18-oxocortisol in glucocorticoid-suppressible aldosteronism
   PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. endocrine-abstracts.org [endocrine-abstracts.org]
- 18. mabtech.com [mabtech.com]
- 19. youtube.com [youtube.com]
- 20. youtube.com [youtube.com]
- 21. 18-oxocortisol, a naturally occurring mineralocorticoid agonist PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [physiological and pathological functions of 18-Oxocortisol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1195184#physiological-and-pathological-functions-of-18-oxocortisol]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com